UCB-6876
Overview
Description
Preparation Methods
The synthesis of UCB-6876 involves the reaction of 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-methanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
UCB-6876 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Scientific Research Applications
UCB-6876 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzimidazole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to TNF signaling, such as autoimmune disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of UCB-6876 involves the inhibition of TNF signaling by stabilizing an asymmetric form of the trimer. This stabilization prevents the proper functioning of TNF receptors, thereby inhibiting the downstream signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds to UCB-6876 include other benzimidazole derivatives such as:
1H-Benzimidazole-2-methanol: A simpler derivative without the 2,5-dimethylbenzyl group.
2-(2,5-Dimethylphenyl)-1H-benzimidazole: A compound with a similar structure but lacking the methanol group.
1-(2,5-Dimethylbenzyl)-1H-benzimidazole: A compound with a similar structure but without the methanol group.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit TNF signaling, which distinguishes it from other benzimidazole derivatives .
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPPZWEPMDGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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